tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate
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Overview
Description
1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine is a chemical compound that features a bipyridine core with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bipyridine derivatives.
Protection of Nitrogen Atoms: The nitrogen atoms in the bipyridine core are protected using tert-butoxycarbonyl (Boc) groups. This is usually achieved by reacting the bipyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydrogenation: The protected bipyridine is then subjected to hydrogenation to reduce the pyridine rings to tetrahydropyridine rings. This step is typically carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of 1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine follows similar steps but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Continuous Flow Hydrogenation: The hydrogenation step is often performed in continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine undergoes various types of chemical reactions, including:
Oxidation: The tetrahydropyridine rings can be oxidized back to pyridine rings using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated piperidine rings.
Substitution: The Boc-protected nitrogen atoms can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Bipyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted bipyridine or tetrahydropyridine derivatives.
Scientific Research Applications
1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine involves its interaction with molecular targets through its bipyridine core. The Boc-protected nitrogen atoms can participate in coordination chemistry, forming complexes with metal ions. These complexes can then catalyze various chemical reactions or interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Boc-1,2,5,6-tetrahydro-3-pyridylboronic Acid Pinacol Ester: Similar in structure but contains a boronic acid ester group.
1-Boc-1,2,5,6-tetrahydro-3-pyridylboronic Acid: Similar but lacks the pinacol ester group.
Uniqueness
1-Boc-1,2,5,6-tetrahydro-3,4 inverted exclamation mark -bipyridine is unique due to its bipyridine core and the presence of Boc-protected nitrogen atoms. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl 5-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-4-5-13(11-17)12-6-8-16-9-7-12/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZHNCLBOODGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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